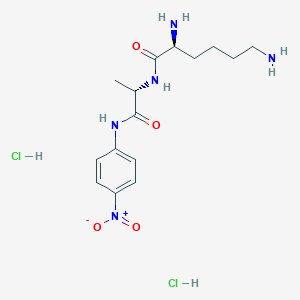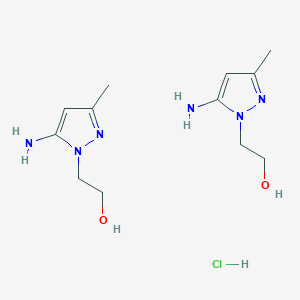![molecular formula C7H14ClNO2 B1449537 1-[(Dimethylamino)methyl]cyclopropane-1-carboxylic acid hydrochloride CAS No. 1803603-95-3](/img/structure/B1449537.png)
1-[(Dimethylamino)methyl]cyclopropane-1-carboxylic acid hydrochloride
Vue d'ensemble
Description
1-[(Dimethylamino)methyl]cyclopropane-1-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1803603-95-3 . It has a molecular weight of 179.65 . The IUPAC name for this compound is 1-((dimethylamino)methyl)cyclopropane-1-carboxylic acid hydrochloride . It is stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13NO2.ClH/c1-8(2)5-7(3-4-7)6(9)10;/h3-5H2,1-2H3,(H,9,10);1H . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 179.64 g/mol . The chemical formula for this compound is C7H14ClNO2 .Applications De Recherche Scientifique
Synthesis of Angularly Fused Triquinanes
1-[(Dimethylamino)methyl]cyclopropane-1-carboxylic acid hydrochloride plays a role in the synthesis of angularly fused triquinanes. This process involves formal [3+2] cycloadditions, yielding angularly fused triquinanes like cyclopropane-annelated tricyclo[6.3.0.0 1,5]undecane skeletons from different alkynes (Milić et al., 2002).
Metabolism in Plants
This compound is linked to the metabolism in plants, particularly in wheat leaves, where it's converted into a nonvolatile metabolite, 1-(malonylamino)cyclopropane-1-carboxylic acid (Hoffman et al., 1982).
Novel Purine and Pyrimidine Derivatives
It is utilized in the synthesis of novel purine and pyrimidine derivatives, which show specific structural characteristics like Z-configuration of cyclopropane rings and unusual intermolecular hydrogen bonding (Cetina et al., 2004).
β-Oligopeptides Synthesis
The compound is integral in the synthesis of β-oligopeptides, where its derivatives form characteristic eight-membered rings with H-bonding, showcasing unique secondary-structural motifs in solid and solution states (Abele et al., 1999).
Quantification in Plant Tissues
It is important in the quantification of its conjugated form, 1-(malonylamino)cyclopropane-1-carboxylic acid (MACC), in plant tissues like wheat seedlings and tomato leaves (Clarke et al., 1996).
Hydrophobizing Properties
The compound demonstrates potential in hydrophobizing properties, specifically as cationic surfactants for hydrophobization in the oil field industry (Vlasova et al., 2017).
Safety And Hazards
The compound has been classified with the hazard statements H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements associated with this compound include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle the compound safely.
Propriétés
IUPAC Name |
1-[(dimethylamino)methyl]cyclopropane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-8(2)5-7(3-4-7)6(9)10;/h3-5H2,1-2H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMJOIBZYCATSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1(CC1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Dimethylamino)methyl]cyclopropane-1-carboxylic acid hydrochloride | |
CAS RN |
1803603-95-3 | |
| Record name | 1-[(dimethylamino)methyl]cyclopropane-1-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanamine dihydrochloride](/img/structure/B1449461.png)







